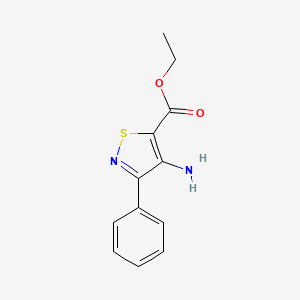
1-(Chloromethyl)-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-3,4-dihydroisoquinoline, also known as CM-DHIQ, is an organic compound with a molecular formula of C9H11ClN2. CM-DHIQ is a highly versatile compound and is used in various scientific research applications, including synthesizing new compounds, studying biochemical and physiological effects, and investigating mechanisms of action. CM-DHIQ is also used in laboratory experiments to investigate the potential of various drugs, chemicals, and materials.
Scientific Research Applications
Synthesis of Functionalized Isoquinolines
1-(Chloromethyl)-3,4-dihydroisoquinoline and its derivatives are valuable intermediates for synthesizing functionalized isoquinolines. Jacobs et al. (2009) demonstrated that chlorinated 3,4-dihydroisoquinolines, synthesized by chlorination of 1-alkyl-3,4-dihydroisoquinolines, serve as precursors for this process, involving aromatization through sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution (Jacobs et al., 2009).
Biological Activity
In a study by Mikhailovskii et al. (2018), 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines showed promise in pharmacological applications. Their hydrochlorides displayed antiarrhythmic, anticonvulsant, and analgesic activities, with water-soluble 1-chloromethylisoquinoline hydrochlorides exhibiting significant antiarrhythmic effects (Mikhailovskii et al., 2018).
Hemostatic and Anticoagulant Effects
A series of 1-aroylmethyl-3,4-dihydroisoquinolines and 1-aryloxymethyl derivatives were synthesized and tested for their effects on blood clotting. Mikhailovskii et al. (2008) found that 1-aroylmethylisoquinolines typically exhibited a hemostatic effect, while the 1-aryloxymethyl-3,4-dihydroisoquinolines demonstrated anticoagulant actions, with the most active compound increasing blood coagulation by 17.7% (Mikhailovskii et al., 2008).
Antimicrobial and Antifungal Activities
The work of Surikova et al. (2014) explored the antimicrobial and antifungal properties of hydrochlorides of compounds derived from 1-chloromethyl isoquinolines. They found weak activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the compound containing a 3-spiro-cyclopentyl radical showing the maximum activity (Surikova et al., 2014).
Catalytic Asymmetric Synthesis
1,2,3,4-Tetrahydroisoquinoline, a key scaffold in many natural products, benefits from the synthesis of C1-chiral tetrahydroisoquinolines. Liu et al. (2015) summarized novel catalytic stereoselective strategies developed in the last decade for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds, highlighting their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLUJYURNDBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547780 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3,4-dihydroisoquinoline | |
CAS RN |
36177-79-4 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



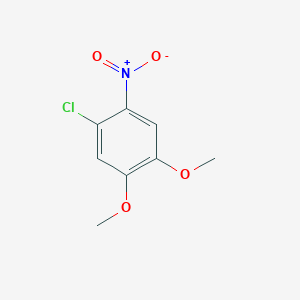
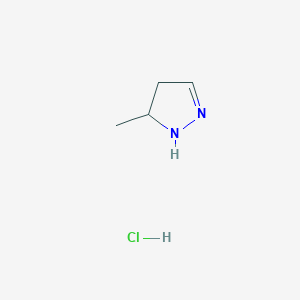
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
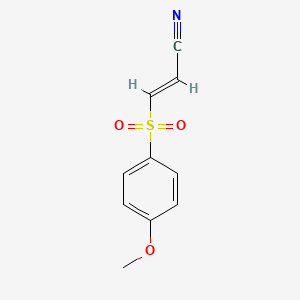

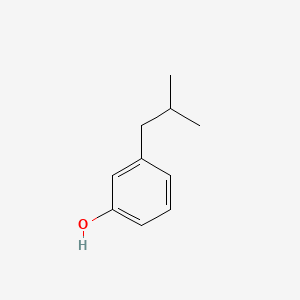
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)

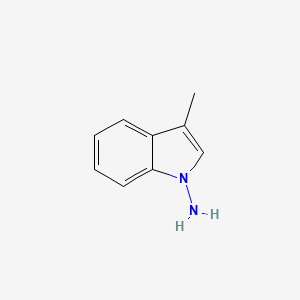
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)

